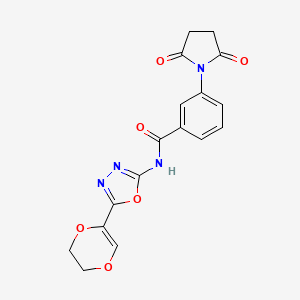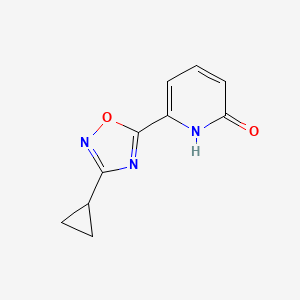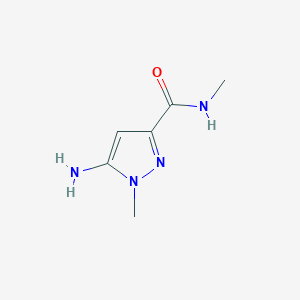![molecular formula C26H26N4O2S B2696055 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide CAS No. 1243021-18-2](/img/no-structure.png)
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.
BenchChem offers high-quality 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
The compound has demonstrated promising anti-tumor effects against several cancer cell lines, including A549, MCF-7, and HeLa. Specifically, compound 22i exhibited excellent activity with IC50 values of 0.83 ± 0.07 μM (A549), 0.15 ± 0.08 μM (MCF-7), and 2.85 ± 0.74 μM (HeLa). Additionally, it showed potent inhibition of c-Met kinase at the nanomolar level (IC50 = 48 nM) .
Blood Coagulation Factor Xa Inhibition
While not directly related to cancer, this compound shares structural similarities with apixaban (BMS-562247), a highly potent and selective inhibitor of blood coagulation factor Xa. Investigating its potential in this context could be valuable .
HIV-1 Integrase Inhibition
Fourteen derivatives of 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have been synthesized and evaluated using an HIV-1 Integrase Assay Kit. Exploring the inhibitory effects of our compound in this context may yield interesting findings .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid, which is then coupled with N-(1-phenylethyl)piperidine-3-carboxamide to form the final product.", "Starting Materials": [ "4-chloro-2-nitroaniline", "phenylacetic acid", "thiophene-2-carboxylic acid", "piperidine", "ethyl chloroformate", "phenethylamine", "sodium hydride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "a. React 4-chloro-2-nitroaniline with thiophene-2-carboxylic acid in the presence of sodium hydride and triethylamine in N,N-dimethylformamide to form 4-chloro-2-nitro-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine.", "b. Reduce the nitro group using palladium on carbon and hydrogen gas to form 4-amino-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine.", "c. Protect the amino group using acetic anhydride and sodium acetate in dichloromethane to form 4-acetamido-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine.", "d. Hydrolyze the acetamide group using hydrochloric acid to form 4-amino-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid.", "e. Decarboxylate the carboxylic acid group using sodium hydroxide in methanol to form 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid.", "Step 2: Synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid", "a. React 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid with piperidine in the presence of triethylamine and ethyl chloroformate in dichloromethane to form 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid.", "Step 3: Synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide", "a. React 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid with phenethylamine in the presence of triethylamine and N,N-dimethylformamide to form 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide." ] } | |
CAS-Nummer |
1243021-18-2 |
Produktname |
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide |
Molekularformel |
C26H26N4O2S |
Molekulargewicht |
458.58 |
IUPAC-Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C26H26N4O2S/c1-17(18-9-4-2-5-10-18)27-24(31)20-13-8-14-30(15-20)26-28-22-21(19-11-6-3-7-12-19)16-33-23(22)25(32)29-26/h2-7,9-12,16-17,20H,8,13-15H2,1H3,(H,27,31)(H,28,29,32) |
InChI-Schlüssel |
WEMJKTWQANYJAO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2695974.png)


![2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2695983.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2695984.png)

![1-Azabicyclo[3.3.1]nonan-5-ylmethanamine](/img/structure/B2695987.png)
![2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B2695988.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2695989.png)
![Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2695991.png)
![Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B2695992.png)
![7-Hydroxy-5-azaspiro[2.4]heptan-4-one](/img/structure/B2695993.png)
![ethyl 1-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2695994.png)
